molecular formula C19H27N3 B5029271 1-[(4-Prop-1-en-2-ylcyclohexen-1-yl)methyl]-4-pyridin-2-ylpiperazine

1-[(4-Prop-1-en-2-ylcyclohexen-1-yl)methyl]-4-pyridin-2-ylpiperazine

Cat. No.: B5029271
M. Wt: 297.4 g/mol
InChI Key: FMVJSBOBGLCKFK-UHFFFAOYSA-N
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Description

1-[(4-Prop-1-en-2-ylcyclohexen-1-yl)methyl]-4-pyridin-2-ylpiperazine is a complex organic compound that features a unique structure combining a cyclohexene ring, a pyridine ring, and a piperazine ring

Properties

IUPAC Name

1-[(4-prop-1-en-2-ylcyclohexen-1-yl)methyl]-4-pyridin-2-ylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3/c1-16(2)18-8-6-17(7-9-18)15-21-11-13-22(14-12-21)19-5-3-4-10-20-19/h3-6,10,18H,1,7-9,11-15H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMVJSBOBGLCKFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC(=CC1)CN2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Prop-1-en-2-ylcyclohexen-1-yl)methyl]-4-pyridin-2-ylpiperazine typically involves multiple steps:

    Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the Prop-1-en-2-yl Group: This step involves the alkylation of the cyclohexene ring using a suitable alkylating agent under basic conditions.

    Formation of the Piperazine Ring: The piperazine ring is synthesized through a cyclization reaction involving a diamine and a dihaloalkane.

    Coupling with Pyridine: The final step involves coupling the piperazine ring with a pyridine derivative using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors for the Diels-Alder reaction and continuous flow reactors for the alkylation and cyclization steps.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Prop-1-en-2-ylcyclohexen-1-yl)methyl]-4-pyridin-2-ylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes present in the compound to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-[(4-Prop-1-en-2-ylcyclohexen-1-yl)methyl]-4-pyridin-2-ylpiperazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[(4-Prop-1-en-2-ylcyclohexen-1-yl)methyl]-4-pyridin-2-ylpiperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. For example, it could act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-Isopropenyl-1-cyclohexen-1-yl)methyl]-4-piperidinecarboxamide
  • 1-[(4-Isopropenyl-1-cyclohexen-1-yl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine

Uniqueness

1-[(4-Prop-1-en-2-ylcyclohexen-1-yl)methyl]-4-pyridin-2-ylpiperazine is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications.

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